molecular formula C16H18N2O5 B2794927 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide CAS No. 1396883-03-6

2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Cat. No.: B2794927
CAS No.: 1396883-03-6
M. Wt: 318.329
InChI Key: BFGYWCBFOGTVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a complex organic compound that features a pyrrolidinone ring and a chroman structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the Chroman Moiety: The chroman structure can be introduced via a nucleophilic substitution reaction, where a suitable chroman derivative reacts with an intermediate.

    Final Coupling: The final step involves coupling the pyrrolidinone and chroman structures through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chroman ring, forming quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological molecules suggests it could be a lead compound in drug discovery efforts.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of the chroman moiety.

    2-(2,5-dioxopyrrolidin-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a hydroxyphenyl group instead of the chroman structure.

Uniqueness

What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide apart is its combination of the pyrrolidinone and chroman structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a hybrid molecule that combines features of pyrrolidine derivatives with chroman structures. This unique combination suggests potential biological activities, particularly in the fields of neuropharmacology and pain management. This article reviews the biological activity of this compound, focusing on its pharmacological effects, underlying mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

PropertyValue
Molecular Weight325.36 g/mol
CAS Number[1228105-51-8]
IUPAC NameThis compound

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to this compound. The following sections detail its pharmacological properties.

Anticonvulsant Properties

Research indicates that derivatives of pyrrolidine diones exhibit significant anticonvulsant activity. In particular, a related compound demonstrated effective protection in various seizure models:

  • Maximal Electroshock (MES) Test : Effective dose (ED50) of 23.7 mg/kg.
  • Pentylenetetrazole (PTZ) Induced Seizures : ED50 of 59.4 mg/kg.

These results suggest that the compound may inhibit sodium/calcium currents and antagonize TRPV1 receptors, contributing to its anticonvulsant efficacy .

Antinociceptive Effects

The compound has also shown promise in alleviating pain. In formalin-induced pain models, it demonstrated significant antinociceptive effects, indicating its potential application in treating neuropathic pain conditions .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Ion Channels : The compound may inhibit voltage-gated sodium and calcium channels, reducing neuronal excitability.
  • TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound can diminish pain signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Hybrid Pyrrolidine Derivatives :
    • A focused set of pyrrolidine derivatives exhibited broad-spectrum protective activity against seizures and pain.
    • The lead compound showed favorable ADME-Tox properties in vitro, suggesting good bioavailability and safety profiles for further development in clinical settings .
  • Pharmacological Evaluation :
    • In vivo studies demonstrated that modifications to the pyrrolidine structure could enhance anticonvulsant and analgesic properties.
    • The presence of the hydroxychroman moiety was crucial for maintaining these activities.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-13(9-18-14(20)5-6-15(18)21)17-10-16(22)7-8-23-12-4-2-1-3-11(12)16/h1-4,22H,5-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYWCBFOGTVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.